molecular formula C21H25N3O4S B11937005 N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide

N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide

Cat. No.: B11937005
M. Wt: 415.5 g/mol
InChI Key: YEFZLCZAGCLTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NGI-1 derivative C-19 is a specific, small-molecule inhibitor of the oligosaccharyltransferase catalytic subunit STT3B, without affecting STT3A . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of NGI-1 derivative C-19 involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

NGI-1 derivative C-19 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NGI-1 derivative C-19 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the inhibition of oligosaccharyltransferase, which is crucial for understanding glycosylation processes. In biology, it has been used to investigate the role of glycosylation in various cellular processes. In medicine, NGI-1 derivative C-19 has shown promise as a potential therapeutic agent for diseases related to glycosylation abnormalities .

Mechanism of Action

The mechanism of action of NGI-1 derivative C-19 involves the inhibition of the oligosaccharyltransferase catalytic subunit STT3B. This inhibition prevents the transfer of oligosaccharides to recipient proteins, thereby affecting glycosylation processes. The molecular targets and pathways involved include the oligosaccharyltransferase complex and the glycosylation pathway .

Comparison with Similar Compounds

NGI-1 derivative C-19 is unique in its specific inhibition of the oligosaccharyltransferase catalytic subunit STT3B. Similar compounds include other inhibitors of glycosylation enzymes, such as tunicamycin and castanospermine. NGI-1 derivative C-19 is distinct in its selectivity for STT3B, making it a valuable tool for studying glycosylation processes .

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C21H25N3O4S/c25-21(17-6-2-1-3-7-17)22-19-16-18(8-9-20(19)23-10-4-5-11-23)29(26,27)24-12-14-28-15-13-24/h1-3,6-9,16H,4-5,10-15H2,(H,22,25)

InChI Key

YEFZLCZAGCLTDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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